An In-depth Technical Guide to 2-(4-Hydroxy-3-methylphenyl)acetic acid
An In-depth Technical Guide to 2-(4-Hydroxy-3-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and biological significance of 2-(4-Hydroxy-3-methylphenyl)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.
Chemical Structure and Identification
2-(4-Hydroxy-3-methylphenyl)acetic acid is an aromatic carboxylic acid. Its structure consists of a phenyl ring substituted with a hydroxyl group at position 4, a methyl group at position 3, and an acetic acid group at position 1.
Chemical Structure:
Caption: 2D structure of 2-(4-Hydroxy-3-methylphenyl)acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 29121-56-0[1][2][3] |
| Molecular Formula | C₉H₁₀O₃[1] |
| Molecular Weight | 166.17 g/mol [1] |
| SMILES | CC1=C(C=CC(=C1)CC(=O)O)O[1] |
| InChI | InChI=1S/C9H10O3/c1-6-5-7(2-3-8(6)10)4-9(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |
Physicochemical Properties
A summary of the known physicochemical properties of 2-(4-Hydroxy-3-methylphenyl)acetic acid is presented below. It is important to note that publicly available data for some properties, such as melting point, pKa, and specific solubility, are limited.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 346 °C | [1] |
| Flash Point | 177.3 °C | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Biological Activity and Signaling Pathway
2-(4-Hydroxy-3-methylphenyl)acetic acid has been identified as an inhibitor of the enzyme hydroxylase.[1] This enzyme is involved in the biosynthesis of L-DOPA, a crucial precursor to the neurotransmitter dopamine.[1] By inhibiting hydroxylase, 2-(4-Hydroxy-3-methylphenyl)acetic acid can modulate the production of L-DOPA, suggesting its potential for research in neurochemistry and related therapeutic areas.
The biosynthesis of dopamine from L-tyrosine involves a series of enzymatic steps. 2-(4-Hydroxy-3-methylphenyl)acetic acid is reported to inhibit the conversion of L-4-hydroxymandelic acid to mandelic acid, a step in the pathway leading to L-DOPA.[1]
Caption: Inhibition of Hydroxylase in a Biosynthetic Context.
Experimental Protocols
Detailed experimental protocols for the synthesis of 2-(4-Hydroxy-3-methylphenyl)acetic acid and for specific hydroxylase inhibition assays using this compound are not extensively documented in publicly available literature. However, general synthetic strategies for related phenylacetic acid derivatives and standard enzyme inhibition assay principles can be adapted.
4.1. General Synthetic Approach
The synthesis of substituted phenylacetic acids often involves multi-step procedures. A plausible, though not specifically documented for this compound, synthetic workflow could involve the following logical steps:
Caption: A logical workflow for the synthesis of a substituted phenylacetic acid.
4.2. Hydroxylase Inhibition Assay (General Protocol)
A general protocol to assess the inhibitory activity of 2-(4-Hydroxy-3-methylphenyl)acetic acid on a hydroxylase enzyme would typically involve the following steps:
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Enzyme and Substrate Preparation: A solution of the purified hydroxylase enzyme and its substrate (e.g., L-4-hydroxymandelic acid) are prepared in a suitable buffer.
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Inhibitor Preparation: A stock solution of 2-(4-Hydroxy-3-methylphenyl)acetic acid is prepared, typically in DMSO, and then diluted to various concentrations.
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Reaction Initiation: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a microplate well) to initiate the enzymatic reaction. Control reactions without the inhibitor are run in parallel.
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Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period.
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Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., mandelic acid) is quantified using a suitable analytical method, such as HPLC or a colorimetric assay.
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Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.
Spectroscopic Data
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¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the acidic proton of the carboxylic acid.
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¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C-H stretches of the aromatic ring and alkyl groups, and the C=O stretch of the carboxylic acid.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Disclaimer: This document is intended for research and informational purposes only. The information provided has been compiled from publicly available sources and should be used with professional discretion. For specific applications, further validation and experimental verification are recommended.
